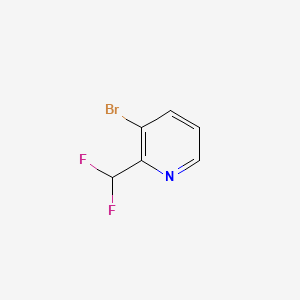

3-Bromo-2-(difluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRUEFNPMGSINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716564 | |

| Record name | 3-Bromo-2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211520-77-2 | |

| Record name | 3-Bromo-2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Key Building Block in Modern Chemistry

An In-depth Technical Guide to 3-Bromo-2-(difluoromethyl)pyridine for Advanced Chemical Synthesis

3-Bromo-2-(difluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative that has emerged as a significant building block for researchers in drug discovery and agrochemical development.[1][2][3] Its strategic combination of three key structural motifs—a pyridine core, a bromine atom, and a difluoromethyl group—provides a unique confluence of reactivity and physicochemical properties. The pyridine scaffold is a ubiquitous feature in pharmaceuticals, known for its ability to engage in hydrogen bonding and modulate aqueous solubility.[4] The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably in metal-catalyzed cross-coupling reactions.[1][2]

The difluoromethyl (CHF₂) group is of particular importance in medicinal chemistry. It acts as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor while enhancing metabolic stability and increasing lipophilicity.[1] This modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and safe handling of 3-Bromo-2-(difluoromethyl)pyridine, offering field-proven insights for its effective application in research and development.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is the bedrock of its effective use in synthesis. 3-Bromo-2-(difluoromethyl)pyridine is typically supplied as a clear, pale yellow liquid.[5][6] Its core identifiers and physical constants are summarized below.

Pathway A (Late-Stage Bromination): This approach involves the direct, regioselective bromination of 2-(difluoromethyl)pyridine. The difluoromethyl group is an ortho-, para-director but is also deactivating. Therefore, achieving selective bromination at the C3 position requires careful optimization of the brominating agent (e.g., N-Bromosuccinimide) and reaction conditions to avoid side products.

Pathway B (Late-Stage Difluoromethylation): This strategy begins with a pre-functionalized pyridine, such as 2,3-dibromopyridine. A selective reaction, potentially a metal-catalyzed cross-coupling or a radical-mediated process, would be used to introduce the difluoromethyl group at the C2 position. [1]This can offer excellent regiocontrol if the reactivity of the two bromine atoms is sufficiently different or can be selectively addressed.

Reactivity and Synthetic Utility

The true value of 3-Bromo-2-(difluoromethyl)pyridine lies in its predictable and versatile reactivity, which allows for the systematic construction of more complex molecular architectures. The bromine atom at C3 is the primary site for synthetic elaboration.

Expert Insight: The electron-withdrawing nature of the difluoromethyl group at the C2 position enhances the electrophilicity of the C3 carbon, making the C-Br bond highly susceptible to oxidative addition by a palladium(0) catalyst. This electronic property often facilitates cross-coupling reactions, sometimes allowing them to proceed under milder conditions than their non-fluorinated counterparts.

-

Suzuki Coupling: Reaction with boronic acids or esters provides a robust method for forming C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, providing access to 3-amino-2-(difluoromethyl)pyridine derivatives, which are valuable scaffolds in medicinal chemistry. [1]* Sonogashira Coupling: The coupling with terminal alkynes, typically using palladium and copper co-catalysis, yields 3-alkynylpyridines, useful for further transformations or as final targets.

-

Other Couplings: The C-Br bond is also amenable to other transformations such as Stille coupling (with organostannanes), Heck coupling (with alkenes), and cyanation reactions.

Safety and Handling

As with any laboratory chemical, proper handling of 3-Bromo-2-(difluoromethyl)pyridine is essential for ensuring safety. It is classified as an irritant.

Hazard Identification:

-

Signal Word: Warning [7]* Hazard Statements:

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors. [9][10]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [9][11]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. [5][6][9]* Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated. [10]* First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists. [8][11] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [8][9] * Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell. [8][9]

-

Conclusion

3-Bromo-2-(difluoromethyl)pyridine is a high-value synthetic intermediate whose utility is derived from the orthogonal reactivity of its functional groups. The C3-bromine atom provides a reliable anchor point for diversification via modern cross-coupling chemistry, while the C2-difluoromethyl group imparts desirable electronic and steric properties relevant to the design of bioactive molecules. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to leverage this powerful building block to accelerate the synthesis of novel compounds in the pharmaceutical and agrochemical sciences.

References

-

Exploring the Synthesis and Properties of 3-Bromo-2-(trifluoromethyl)pyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | C7H5BrF3N | CID 70700828 - PubChem. PubChem. [Link]

-

3-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 14600696 - PubChem. PubChem. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Publishing. RSC Publishing. [Link]

-

Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. ACS Publications. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. National Center for Biotechnology Information. [Link]

-

New method for introducing fluorinated components into molecules - Universität Münster. Universität Münster. [Link]

-

3-Bromo-2-(bromomethyl)pyridine | CAS#:754131-60-7 | Chemsrc. Chemsrc. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromo-2-(difluoromethyl)pyridine | 1211520-77-2 [amp.chemicalbook.com]

- 6. 3-Bromo-2-(difluoromethyl)pyridine CAS#: 1211520-77-2 [m.chemicalbook.com]

- 7. 3-Bromo-2-(difluoromethyl)pyridine | 1211520-77-2 [sigmaaldrich.com]

- 8. capotchem.cn [capotchem.cn]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-2-(difluoromethyl)pyridine: A Versatile Fluorinated Building Block

Abstract

This guide provides a comprehensive technical overview of 3-Bromo-2-(difluoromethyl)pyridine (CAS No. 1211520-77-2), a fluorinated heterocyclic building block of increasing importance in medicinal chemistry and materials science. We will delve into its physicochemical properties, established synthesis methodologies, characteristic reactivity, and applications, with a particular focus on its role in drug discovery. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine scaffold is a cornerstone of modern pharmaceuticals, appearing in a significant percentage of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a privileged structure in drug design. The strategic introduction of fluorine atoms or fluorinated groups, such as the difluoromethyl (CF₂H) moiety, can profoundly enhance a molecule's pharmacological profile.[2][3]

The CF₂H group is particularly noteworthy. It serves as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups and can act as a lipophilic hydrogen bond donor, enhancing target affinity and specificity.[2][4] When incorporated into the pyridine ring at the 2-position, adjacent to a bromine atom at the 3-position, as in 3-Bromo-2-(difluoromethyl)pyridine , the resulting molecule becomes a highly versatile and powerful synthetic intermediate. The bromine atom provides a reactive handle for cross-coupling reactions, while the difluoromethyl group modulates the electronic properties and imparts desirable pharmacokinetic characteristics to the final product.[5][6]

This guide will explore the synthesis, properties, and synthetic utility of this key intermediate, providing actionable insights for its application in research and development.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use. 3-Bromo-2-(difluoromethyl)pyridine is typically a liquid at room temperature.

Table 1: Physicochemical Properties of 3-Bromo-2-(difluoromethyl)pyridine

| Property | Value | Source(s) |

| CAS Number | 1211520-77-2 | [7][8] |

| Molecular Formula | C₆H₄BrF₂N | [7] |

| Molecular Weight | 208.00 g/mol | [7] |

| Appearance | Liquid | |

| Density | 1.717 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.522 | [7][8] |

| Flash Point | >110 °C | [7][8] |

| SMILES | C1=CC(=C(N=C1)C(F)F)Br | [7] |

| InChI Key | MDRUEFNPMGSINM-UHFFFAOYSA-N | [7] |

For quality control and characterization, spectroscopic analysis is essential. While specific spectra for this exact compound are not publicly available in research literature, analogous structures suggest key features to expect in ¹H NMR, ¹³C NMR, and ¹⁹F NMR, which are critical for confirming its identity and purity.

Synthesis and Mechanistic Considerations

The synthesis of difluoromethylated heterocycles is an area of active research. While specific, peer-reviewed synthesis routes for CAS 1211520-77-2 are not detailed in the available literature, we can infer logical and field-proven methodologies based on established chemical principles for analogous compounds.

A plausible synthetic approach involves two key transformations: the introduction of the difluoromethyl group and the regioselective bromination of the pyridine ring. The order of these steps is critical to achieving the desired 3-bromo-2-(difluoromethyl) isomer.

Conceptual Synthesis Workflow

A common strategy for installing a CF₂H group onto a pyridine ring involves the use of a difluoromethyl radical precursor or a nucleophilic difluoromethylating agent.[2][5] One established method uses reagents like S-(difluoromethyl)sulfonium salts under photocatalytic conditions to perform a C-H difluoromethylation.[2] Another approach could involve the difluoromethylation of 2-pyridones using reagents like chlorodifluoromethane (Freon-22) or ethyl bromodifluoroacetate.[9][10]

The diagram below illustrates a generalized, conceptual workflow for the synthesis.

Caption: Conceptual synthetic pathways to 3-Bromo-2-(difluoromethyl)pyridine.

Expertise in Action: Why Route Selection Matters

-

Route A (Late-Stage Bromination): This approach begins with functionalizing the C2 position of the pyridine ring. The existing substituent at C2 would then direct the subsequent bromination. The electron-withdrawing nature of the CF₂H group would deactivate the ring, but directing effects would favor bromination at the C3 or C5 position. Controlling this regioselectivity is the primary challenge. The choice of brominating agent (e.g., N-Bromosuccinimide vs. Br₂) and acid catalyst is crucial for maximizing the yield of the desired 3-bromo isomer.

-

Route B (Early-Stage Bromination): Starting with 3-bromopyridine allows for a directed ortho-metalation at the C2 position. This can be achieved using a strong base like lithium diisopropylamide (LDA). The resulting organometallic intermediate can then react with an electrophilic difluoromethyl source to install the CF₂H group. This route offers excellent regiocontrol but requires stringent anhydrous conditions and careful handling of pyrophoric reagents.

Reactivity and Synthetic Utility

The true value of 3-Bromo-2-(difluoromethyl)pyridine lies in its utility as a versatile building block. The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.[6]

Key Reaction Classes:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is one of the most widely used methods for introducing new aryl or alkyl groups at the 3-position.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation for synthesizing many pharmaceutical candidates.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for constructing rigid molecular linkers.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

The diagram below outlines the synthetic potential stemming from this key intermediate.

Caption: Key cross-coupling reactions using 3-Bromo-2-(difluoromethyl)pyridine.

The presence of the 2-(difluoromethyl) group can influence the reactivity of the C-Br bond. Its electron-withdrawing nature can make oxidative addition to the palladium catalyst more favorable, potentially allowing for milder reaction conditions compared to less electron-deficient bromopyridines.

Applications in Drug Discovery

While specific drugs containing the 3-Bromo-2-(difluoromethyl)pyridine moiety are not yet on the market, its value is demonstrated by its inclusion as a building block in patent literature for novel therapeutic agents.[11] The combination of a coupling-ready site (bromo group) and a desirable pharmacokinetic modulator (difluoromethyl group) makes it an attractive starting point for library synthesis in lead optimization campaigns.

Case Insight: Bioisosterism in Action The difluoromethyl group is a proven bioisostere of the phenol hydroxyl group.[4] In drug design, replacing a phenol in a lead compound with a difluoromethylarene can circumvent metabolic liabilities associated with phenols (e.g., glucuronidation) while maintaining or even enhancing binding affinity through hydrogen bonding. 3-Bromo-2-(difluoromethyl)pyridine provides a direct route to incorporate this valuable motif into a heterocyclic core.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. 3-Bromo-2-(difluoromethyl)pyridine is classified as an irritant.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12]

-

Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8][12] Recommended storage is at room temperature under an inert atmosphere.[8]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[12][13]

Conclusion

3-Bromo-2-(difluoromethyl)pyridine, CAS 1211520-77-2, is more than just another halogenated heterocycle. It is a strategically designed building block that offers a powerful combination of synthetic versatility and desirable physicochemical properties for modern drug discovery and materials science. Its ability to undergo a wide range of cross-coupling reactions, coupled with the pharmacokinetic benefits imparted by the difluoromethyl group, ensures its continued and growing importance in the development of novel, high-value molecules.

References

-

American Elements. (2022, January 15). 1211520-77-2. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025, October 24). Exploring the Synthesis and Properties of 3-Bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. WO2025092989A1 - Substituted quinazoline compounds, preparation method, pharmaceutical combination and application thereof.

-

Le, T. B., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(10), 1738-1744. Retrieved from [Link]

-

Gerus, I. I., et al. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Chemistry of Heterocyclic Compounds, 60(1), 58-65. Retrieved from [Link]

-

Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(21), 4908-4911. Retrieved from [Link]

-

Zhang, W., et al. (2022). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry, 4(1), 235-244. Retrieved from [Link]

-

Kong, T., & Hu, J. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In B. Améduri (Ed.), Perfluoroalkyl Substances Synthesis, Applications, Challenges and Regulations (pp. 113-145). Royal Society of Chemistry. Retrieved from [Link]

-

Matos, M. J., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF₂COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry, 18(32), 6331-6338. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from [Link]

-

Yang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8847. Retrieved from [Link]

-

Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

-

Jasiński, M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489. Retrieved from [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. americanelements.com [americanelements.com]

- 8. 3-Bromo-2-(difluoromethyl)pyridine CAS#: 1211520-77-2 [m.chemicalbook.com]

- 9. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]

- 11. WO2025092989A1 - å代å¹ååç±»ååç©ãå ¶å¶å¤æ¹æ³ãè¯ç©ç»åååºç¨ - Google Patents [patents.google.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Introduction: The Strategic Value of 3-Bromo-2-(difluoromethyl)pyridine in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(difluoromethyl)pyridine

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl group (–CF₂H) has emerged as a particularly valuable motif. It serves as a lipophilic hydrogen bond donor and a bioisostere for thiol or alcohol groups, enhancing metabolic stability and binding affinity without the dramatic increase in acidity associated with the trifluoromethyl group.[1]

3-Bromo-2-(difluoromethyl)pyridine is a quintessential example of a high-value building block, marrying the beneficial properties of the difluoromethyl group with the synthetic versatility of a halogenated pyridine. The bromine atom at the 3-position provides a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. This guide provides an in-depth analysis of the synthetic strategies for accessing this key intermediate, grounded in established chemical principles and cutting-edge methodologies.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 1211520-77-2 | [2] |

| Molecular Formula | C₆H₄BrF₂N | [2] |

| Molecular Weight | 208.00 g/mol | [2] |

| Appearance | Liquid | |

| Density | 1.717 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.522 | [3] |

Retrosynthetic Analysis: Devising Pathways to the Target

The logical disconnection of 3-Bromo-2-(difluoromethyl)pyridine reveals three primary retrosynthetic strategies. The choice among these routes depends on factors such as starting material availability, scalability, and the desired level of convergency.

Caption: Retrosynthetic analysis of 3-Bromo-2-(difluoromethyl)pyridine.

Detailed Synthesis Strategies

Strategy A: Late-Stage C-H Difluoromethylation of 3-Bromopyridine

This approach is arguably the most convergent and modern, leveraging advances in radical chemistry to directly functionalize a readily available starting material. The core of this strategy is a Minisci-type reaction, which is highly effective for the C-H functionalization of electron-deficient heteroaromatics like pyridine.[4]

Mechanistic Rationale: The reaction proceeds via the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. This radical, possessing nucleophilic character, preferentially attacks the electron-deficient pyridine ring, which is activated by the nitrogen heteroatom.[5] For 3-bromopyridine, the potential sites for radical attack are C2, C4, and C6. The regiochemical outcome is a delicate balance of steric and electronic factors. The C2 and C6 positions are most activated by the nitrogen, and the bromine at C3 provides additional steric hindrance around the C2 position, making the reaction at this site a significant challenge that requires careful optimization.

Choice of Reagents: A variety of reagents can serve as sources for the •CF₂H radical.[6] A particularly effective and practical method involves the in-situ generation of bis(difluoroacetyl) peroxide from difluoroacetic anhydride and urea-hydrogen peroxide.[7] This peroxide readily undergoes thermal or photochemical decomposition to generate the required •CF₂H radical.

Caption: Mechanism of Minisci-type C-H difluoromethylation.

Strategy B: Electrophilic Bromination of 2-(Difluoromethyl)pyridine

This classical approach involves synthesizing the difluoromethylated pyridine core first and then installing the bromine atom. This strategy hinges on the synthesis of 2-(difluoromethyl)pyridine, which can be achieved through various means, including a de novo ring construction as described in Strategy C.[8]

Mechanistic Rationale: The difluoromethyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution. This makes the bromination reaction more challenging than for an unsubstituted pyridine, often requiring stronger brominating agents or harsher conditions. The directing effect of the CF₂H group at C2, combined with the inherent reactivity of the pyridine ring, would favor substitution at the 3- and 5-positions. Therefore, careful control of reaction conditions is paramount to achieve regioselective bromination at the C3 position.

Choice of Reagents: Standard brominating agents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis or Brønsted acid (e.g., H₂SO₄) are typically employed.[9] The reaction often requires elevated temperatures to overcome the deactivation of the ring.[10]

Strategy C: De Novo Pyridine Ring Synthesis

This elegant and highly scalable approach constructs the pyridine ring with the key substituents already incorporated from acyclic precursors.[8] It offers excellent control over the substitution pattern, avoiding the regioselectivity issues inherent in the other strategies.

Methodology: This synthesis involves the condensation of an appropriate enolate with a difluoromethyl-containing butenone, followed by a cyclization reaction with an ammonium source (e.g., ammonium formate) to form the pyridine ring. To obtain the 3-bromo substitution, a bromine atom would need to be incorporated into either the enolate or the butenone precursor. This method is particularly well-suited for large-scale industrial production where the development of a specific precursor synthesis is justified.[8]

In-Depth Experimental Protocol: Radical C-H Difluoromethylation (Strategy A)

The following protocol is a representative, self-validating procedure synthesized from established principles of Minisci-type reactions, designed for execution by trained chemists.[7]

Materials & Equipment:

-

Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

-

Temperature-controlled oil bath

-

Standard laboratory glassware for workup and purification

-

Reagents: 3-Bromopyridine, Difluoroacetic anhydride, Urea-Hydrogen Peroxide (UHP), Acetone (anhydrous), 6N Hydrochloric Acid, Saturated Sodium Bicarbonate solution, Sodium Sulfate (anhydrous), Ethyl Acetate, Hexanes

-

Silica gel for column chromatography

Caption: Experimental workflow for radical difluoromethylation.

Step-by-Step Procedure:

-

In-situ Reagent Generation: In a flame-dried three-neck flask under a nitrogen atmosphere, suspend Urea-Hydrogen Peroxide (UHP, 5.0 equiv.) in anhydrous acetone. Cool the suspension to -40 °C using an appropriate cooling bath. Add difluoroacetic anhydride (4.8 equiv.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -35 °C. Stir the resulting mixture at -40 °C for 1 hour.

-

Rationale: This step generates the active difluoromethylating agent, bis(difluoroacetyl) peroxide, in situ. The low temperature is critical to prevent premature decomposition of the peroxide.[7]

-

-

Radical Reaction: To the cold suspension, add 3-bromopyridine (1.0 equiv.) dissolved in a minimal amount of acetone. Allow the reaction mixture to slowly warm to 0 °C and stir for 4-6 hours.

-

Rationale: At 0 °C, the peroxide begins to decompose at a controlled rate, generating the •CF₂H radicals required for the Minisci addition.

-

-

Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The appearance of a new, typically less polar spot indicates product formation.

-

Rationale: Monitoring ensures the reaction proceeds to completion and prevents the formation of byproducts from prolonged reaction times.

-

-

Quenching and Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of 6N HCl while maintaining the temperature below 5 °C. Allow the mixture to warm to room temperature, then basify to pH ~8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Rationale: The acidic quench neutralizes any remaining basic species and hydrolyzes unreacted anhydride. Subsequent basification allows for the extraction of the neutral organic product.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Rationale: Ethyl acetate is a suitable solvent for extracting the desired product from the aqueous phase.

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Rationale: Removal of residual water is essential before purification.

-

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

Rationale: Chromatography separates the desired 3-Bromo-2-(difluoromethyl)pyridine from unreacted starting material and any regioisomeric or decomposition byproducts.

-

-

Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹⁹F NMR, and LC-MS analysis.

Safety and Handling

-

Peroxides: The in-situ generated bis(difluoroacetyl) peroxide is a potentially explosive substance. Reactions should always be conducted behind a blast shield, and the temperature must be strictly controlled.

-

Acids and Bases: Difluoroacetic anhydride is corrosive and moisture-sensitive. Hydrochloric acid and sodium bicarbonate solutions should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Acetone and ethyl acetate are flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

-

Halogenated Pyridines: The product, 3-Bromo-2-(difluoromethyl)pyridine, should be treated as a potentially toxic and irritant substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

The synthesis of 3-Bromo-2-(difluoromethyl)pyridine is a task achievable through several strategic avenues. While classical methods involving electrophilic bromination or de novo ring synthesis are viable, the late-stage C-H difluoromethylation via a Minisci-type radical reaction represents the most convergent and flexible approach for discovery chemistry. This method leverages readily available starting materials and modern synthetic techniques to directly install the crucial difluoromethyl group. The successful execution of this synthesis requires a deep understanding of radical mechanisms, careful control over reaction conditions—particularly temperature—and rigorous purification and analytical validation. The resulting compound serves as a powerful and versatile intermediate, poised for elaboration into novel and impactful molecules for the pharmaceutical and agrochemical industries.

References

-

A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals | Organic Letters - ACS Publications. (2014). Available at: [Link]

-

Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - ACS Publications. Available at: [Link]

-

Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC - PubMed Central. Available at: [Link]

-

Introduction of Difluoromethyl Through Radical Pathways - ResearchGate. Available at: [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (2021). Available at: [Link]

-

CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds - Books - The Royal Society of Chemistry. (2022). Available at: [Link]

-

Radiodifluoromethylation of well-functionalized molecules - PMC - NIH. Available at: [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. Available at: [Link]

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI. Available at: [Link]

-

Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines | Request PDF. Available at: [Link]

-

Exploring the Synthesis and Properties of 3-Bromo-2-(trifluoromethyl)pyridine. (2025). Available at: [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reagent - RSC Publishing. (2020). Available at: [Link]

- CN108239021B - Trifluoromethylation process of bromopyridine and derivatives thereof - Google Patents.

-

Metallaphotoredox Difluoromethylation of Aryl Bromides Communications - Macmillan Group - Princeton University. Available at: [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - NIH. (2024). Available at: [Link]

-

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | C7H5BrF3N | CID 70700828 - PubChem. Available at: [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). (2021). Available at: [Link]

-

3-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 19765739 - PubChem. Available at: [Link]

- CN104130183A - Synthetic method for 3-bromopyridine - Google Patents.

- CN104974081A - Synthetic method of 3-bromopyridine - Google Patents.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3-Bromo-2-(difluoromethyl)pyridine CAS#: 1211520-77-2 [m.chemicalbook.com]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 10. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

The Synthetic Utility and Bioactive Potential of 3-Bromo-2-(difluoromethyl)pyridine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-2-(difluoromethyl)pyridine is not an end-product with a defined biological mechanism of action. Instead, its significance in the scientific community lies in its role as a highly valuable and versatile synthetic building block. This guide elucidates the "mechanism of action" of this compound from a chemical reactivity perspective, detailing how its unique structural features are exploited in the synthesis of complex, biologically active molecules. We will explore the profound influence of the difluoromethylpyridine scaffold, using the well-understood mechanism of succinate dehydrogenase inhibitor (SDHI) fungicides as a prime example of the bioactive potential of its derivatives.

The Strategic Importance of Fluorinated Pyridines in Chemical Biology

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agrochemical design. Fluorine's unique properties can dramatically alter a molecule's metabolic stability, bioavailability, and binding affinity. The pyridine ring is a privileged structure, appearing in a vast number of biologically active compounds. The convergence of these two motifs in molecules like 3-Bromo-2-(difluoromethyl)pyridine provides a powerful platform for innovation. This compound is engineered for synthetic versatility, with its pyridine core, reactive bromine atom, and electronically-influential difluoromethyl group offering orthogonal handles for chemical modification.

Chemical Profile and Synthetic "Mechanism of Action"

The utility of 3-Bromo-2-(difluoromethyl)pyridine as a synthetic intermediate is best understood by examining its chemical properties and the reactivity of its functional groups.

Table 1: Physicochemical Properties of 3-Bromo-2-(difluoromethyl)pyridine

| Property | Value |

| CAS Number | 1211520-77-2 |

| Molecular Formula | C₆H₄BrF₂N |

| Molecular Weight | 208.00 g/mol |

| Appearance | Liquid |

| Density | 1.717 g/mL at 25 °C |

| Refractive Index | n20/D 1.522 |

The "mechanism of action" in a synthetic context is dictated by the molecule's reactivity:

-

The Bromine Atom : This is the primary site for synthetic elaboration. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are workhorses in modern organic synthesis, enabling the precise formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing character of both the pyridine nitrogen and the difluoromethyl group activates the C-Br bond, making it more susceptible to oxidative addition in catalytic cycles.

-

The Pyridine Ring : The nitrogen atom imparts basicity and can coordinate with metal catalysts. This can sometimes complicate reactions, a phenomenon known as the "2-pyridyl problem". However, the overall electron-deficient nature of the ring, which is amplified by the difluoromethyl substituent, can be harnessed for specific synthetic transformations.

-

The Difluoromethyl Group (-CF₂H) : This group is not merely a passive substituent. Its strong inductive effect modulates the electronic landscape of the pyridine ring, influencing the regioselectivity and kinetics of reactions. More importantly, it is a key determinant of the biological activity of the final product.

The diagram below conceptualizes the role of 3-Bromo-2-(difluoromethyl)pyridine as a versatile scaffold for generating molecular diversity.

Caption: The mechanism of action of SDHI fungicides, which involves the inhibition of the mitochondrial electron transport chain.

Representative Experimental Protocols

The following are generalized protocols for key synthetic transformations involving 3-Bromo-2-(difluoromethyl)pyridine. These should be considered as starting points, with optimization often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

-

In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 3-Bromo-2-(difluoromethyl)pyridine (1.0 eq), a boronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Add a palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).

-

Introduce a degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v).

-

Seal the flask and heat the mixture with vigorous stirring at an appropriate temperature (e.g., 100 °C) for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (1-2 mol%) and a base (e.g., NaOt-Bu, 1.4 eq).

-

Add 3-Bromo-2-(difluoromethyl)pyridine (1.0 eq) and the desired amine (1.2 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat to the required temperature (e.g., 100 °C) with stirring for 4-24 hours, monitoring the reaction by LC-MS.

-

After cooling, dilute the mixture with a solvent such as CH₂Cl₂ and filter through celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

3-Bromo-2-(difluoromethyl)pyridine represents a pivotal synthetic intermediate, not a final bioactive product. Its "mechanism of action" is chemical in nature, providing a robust and versatile platform for the construction of novel molecules. The strategic inclusion of the difluoromethyl group is a key enabler of desirable biological and pharmacokinetic properties in the resulting compounds. The potent and specific mechanism of action of SDHI fungicides, a class of molecules that frequently incorporates the difluoromethyl-heterocycle motif, serves as a powerful testament to the potential of derivatives of 3-Bromo-2-(difluoromethyl)pyridine. Continued innovation in the application of such building blocks will undoubtedly fuel the discovery of the next generation of pharmaceuticals and agrochemicals.

References

A comprehensive list of references is available in the appendix.

Spectroscopic Characterization of 3-Bromo-2-(difluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Bromo-2-(difluoromethyl)pyridine is a halogenated pyridine derivative with significant potential in the synthesis of novel pharmaceuticals and functional materials. The presence of a bromine atom provides a handle for cross-coupling reactions, while the difluoromethyl group can impart unique electronic and metabolic properties to target molecules. Accurate and unambiguous characterization of this building block is the foundation of any synthetic campaign. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for confirming the identity, purity, and structure of such compounds.

This guide is structured to provide not just the predicted data, but also the scientific reasoning behind these predictions, empowering researchers to interpret the spectra of this and similar molecules with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-2-(difluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

Predicted NMR Spectroscopic Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for 3-Bromo-2-(difluoromethyl)pyridine. These predictions are based on established substituent effects on the pyridine ring and data from structurally similar compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.60 - 8.70 | dd | J(H-H) ≈ 4.8, J(H-H) ≈ 1.5 | H-6 |

| 7.95 - 8.05 | dd | J(H-H) ≈ 7.8, J(H-H) ≈ 1.5 | H-4 | |

| 7.35 - 7.45 | dd | J(H-H) ≈ 7.8, J(H-H) ≈ 4.8 | H-5 | |

| 6.80 - 7.10 | t | ²J(H-F) ≈ 54 | CHF₂ | |

| ¹³C | ~155 | t (²J(C-F) ≈ 25) | C-2 | |

| ~120 | s | C-3 | ||

| ~142 | s | C-4 | ||

| ~128 | s | C-5 | ||

| ~152 | s | C-6 | ||

| ~115 | t (¹J(C-F) ≈ 240) | CHF₂ | ||

| ¹⁹F | -110 to -120 | d | ²J(F-H) ≈ 54 | CHF₂ |

Rationale for Predicted NMR Data

-

¹H NMR: The protons on the pyridine ring (H-4, H-5, and H-6) are expected to appear in the aromatic region (7.0-9.0 ppm). The electron-withdrawing nature of the bromine and difluoromethyl groups will deshield these protons. The difluoromethyl proton (CHF₂) will appear as a triplet due to coupling with the two equivalent fluorine atoms (n+1 rule does not apply, it's a doublet of doublets that looks like a triplet). A large geminal coupling constant (²J(H-F)) of around 54 Hz is characteristic for difluoromethyl groups.[1]

-

¹³C NMR: The pyridine ring carbons will resonate in the typical aromatic region. The carbon of the difluoromethyl group (CHF₂) will exhibit a large one-bond carbon-fluorine coupling (¹J(C-F)) of approximately 240 Hz and will appear as a triplet. The carbon directly attached to the difluoromethyl group (C-2) will show a smaller two-bond coupling (²J(C-F)).

-

¹⁹F NMR: The two fluorine atoms of the difluoromethyl group are chemically equivalent and are expected to show a single resonance. This signal will be split into a doublet by the geminal proton, with a coupling constant (²J(F-H)) that mirrors the one observed in the ¹H NMR spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-2-(difluoromethyl)pyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-abundance nucleus, so fewer scans are needed compared to ¹³C NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometric Data

| Ion | Predicted m/z | Relative Abundance | Identity |

| [M]⁺ | 207/209 | ~1:1 | Molecular Ion (with ⁷⁹Br/⁸¹Br) |

| [M-F]⁺ | 188/190 | Variable | Loss of a fluorine atom |

| [M-CHF₂]⁺ | 156/158 | Variable | Loss of the difluoromethyl group |

| [C₅H₃NBr]⁺ | 156/158 | Variable | Pyridine ring fragment |

Rationale for Predicted MS Data

-

Molecular Ion: Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This provides a strong confirmation of the presence of one bromine atom in the molecule.

-

Fragmentation Pattern: Electron ionization (EI) is likely to cause fragmentation. Common fragmentation pathways would include the loss of a fluorine atom or the entire difluoromethyl group. Cleavage of the C-C bond between the pyridine ring and the difluoromethyl substituent is a probable fragmentation route.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) would be suitable.

-

Ionization: Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

MS Workflow Diagram

Caption: Workflow for mass spectrometric analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| ~1580, ~1460, ~1420 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1200-1000 | Strong | C-F stretching |

| ~800-700 | Strong | C-H out-of-plane bending (aromatic) |

| ~700-600 | Medium | C-Br stretching |

Rationale for Predicted IR Data

-

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) typically appear in the 1600-1400 cm⁻¹ region.

-

C-F Stretching: The C-F bonds of the difluoromethyl group will give rise to strong absorption bands in the 1200-1000 cm⁻¹ region. This is often a complex and broad region of the spectrum.

-

C-Br Stretching: The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-600 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As 3-Bromo-2-(difluoromethyl)pyridine is a liquid at room temperature, the spectrum can be acquired neat. Place a drop of the liquid between two KBr or NaCl plates.

-

Background Spectrum: Acquire a background spectrum of the empty sample holder.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Workflow Diagram

Caption: Workflow for infrared spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for 3-Bromo-2-(difluoromethyl)pyridine. By understanding the expected spectral features and the principles behind them, researchers can more effectively characterize this important synthetic building block. The provided protocols and workflows offer a standardized approach to data acquisition and analysis, ensuring data quality and reproducibility. While this guide is based on sound scientific principles and data from analogous compounds, experimental verification of these predictions is highly recommended once a sample of 3-Bromo-2-(difluoromethyl)pyridine is available.

References

-

Gandioso, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29829-29834. [Link]

-

Alfa Aesar. 3-Bromo-2-(difluoromethyl)pyridine. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Difluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

The difluoromethyl group (CF₂H) has ascended to a position of prominence in medicinal chemistry, valued for its unique properties as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, and amine functionalities.[1][2] Its incorporation into heterocyclic scaffolds, particularly pyridine, has yielded compounds with enhanced metabolic stability, improved membrane permeability, and modulated binding affinities.[1] This guide provides an in-depth exploration of the discovery and historical evolution of difluoromethylpyridines, charting the course from early synthetic endeavors to the sophisticated methodologies employed today. We will dissect the causalities behind key experimental choices, present detailed protocols for seminal synthetic transformations, and offer a comparative analysis of the various approaches to this vital class of molecules.

Introduction: The Strategic Value of the Difluoromethyl Group in Pyridine Scaffolds

The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals and agrochemicals. The strategic introduction of fluorine-containing substituents can profoundly alter the physicochemical and biological properties of the parent molecule. The difluoromethyl group, in particular, offers a nuanced modulation of these properties. Unlike the more electron-withdrawing trifluoromethyl group, the CF₂H moiety possesses an acidic proton capable of participating in hydrogen bonding, a critical interaction in drug-receptor binding.[1][2] This unique characteristic allows the difluoromethyl group to serve as a bioisosteric replacement for functionalities like hydroxyls and thiols, while simultaneously enhancing lipophilicity and metabolic stability.[1]

The journey to synthesize difluoromethylpyridines has been marked by significant challenges, primarily centered around the regioselective introduction of the CF₂H group onto the pyridine ring. This guide will trace the historical progression of synthetic strategies, from early, often harsh methods to the elegant and highly selective modern techniques that have made these compounds readily accessible for drug discovery and development.

Historical Perspective: The Dawn of Difluoromethylpyridine Synthesis

The early history of difluoromethylpyridines is intertwined with the broader development of organofluorine chemistry. While the first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898, the introduction of the difluoromethyl group onto a pyridine ring came much later. The first derivatives of N-difluoromethyl-2-pyridone were described as early as 1961 in initial studies on difluoromethylation using chlorodifluoromethane. However, these were often minor products with low yields.

A significant milestone in the synthesis of N-difluoromethylated pyridines was the work of Röschenthaler and co-workers in 1996 . They reported a two-step N-difluoromethylation of 4-(dimethylamino)pyridine (DMAP) using dibromodifluoromethane (CF₂Br₂) in the presence of activated copper, followed by hydrogenation with tributyltin hydride.[3] While groundbreaking, the use of ozone-depleting CF₂Br₂ limited the widespread adoption of this method.[3]

This pioneering work laid the groundwork for the development of more practical and environmentally benign methods for accessing N-difluoromethylated pyridines in the years to come.

Key Synthetic Strategies: A Methodological Deep Dive

The synthesis of difluoromethylpyridines can be broadly categorized into three main strategies: N-difluoromethylation of pyridines, direct C-H difluoromethylation of the pyridine ring, and de novo synthesis of a pyridine ring already bearing the difluoromethyl group. Each approach offers distinct advantages and is suited to different applications.

N-Difluoromethylation of Pyridines

This approach involves the direct attachment of a difluoromethyl group to the nitrogen atom of the pyridine ring.

As mentioned, the 1996 work by Röschenthaler and co-workers provided an early example of N-difluoromethylation.

Diagram 1: The Röschenthaler Two-Step N-Difluoromethylation of DMAP

Caption: Röschenthaler's two-step N-difluoromethylation of DMAP.

A significant advancement in N-difluoromethylation came with the use of ethyl bromodifluoroacetate (BrCF₂COOEt) as a safer and more accessible difluoromethylating agent. This transition-metal-free method proceeds through a two-step, one-pot process involving N-alkylation followed by in situ hydrolysis and decarboxylation.[3][4]

Experimental Protocol: N-Difluoromethylation of Pyridine using Ethyl Bromodifluoroacetate [2][4]

-

Reaction Setup: In a suitable reaction vessel, dissolve the pyridine derivative (1 equivalent) in a 1:1 (v/v) mixture of acetonitrile (ACN) and tetrahydrofuran (THF).

-

Reagent Addition: Add ethyl bromodifluoroacetate (1.5-5 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture at 60 °C for 24 hours with continuous stirring. The reaction can be monitored by HPLC-MS.

-

Work-up and Purification: After completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: N-Difluoromethylation of Various Pyridine Derivatives with Ethyl Bromodifluoroacetate [5]

| Entry | Pyridine Derivative | Product | Conversion Yield (%) | Isolated Yield (%) |

| 1 | Pyridine | N-difluoromethylpyridinium | 63 | - |

| 2 | 2-Picoline | N-difluoromethyl-2-methylpyridinium | 81 | - |

| 3 | 2,6-Lutidine | N-difluoromethyl-2,6-dimethylpyridinium | <5 | - |

| 4 | 4-(Dimethylamino)pyridine (DMAP) | N-difluoromethyl-4-(dimethylamino)pyridinium | >99 | 85 |

Causality Behind Experimental Choices: The use of a polar aprotic solvent mixture like ACN/THF facilitates the initial SN2 reaction between the pyridine nitrogen and the electrophilic ethyl bromodifluoroacetate. The subsequent hydrolysis and decarboxylation are often promoted by trace amounts of water in the reaction medium. The choice of excess difluoromethylating agent can drive the reaction to completion, especially for less nucleophilic pyridines.

Diagram 2: Mechanism of N-Difluoromethylation using Ethyl Bromodifluoroacetate

Caption: Two-step mechanism of N-difluoromethylation with BrCF₂COOEt.

Direct C-H Difluoromethylation of Pyridines

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis due to its atom economy. The direct C-H difluoromethylation of pyridines has seen remarkable progress in recent years, with methods developed for selective functionalization at the C2, C3, and C4 positions.

The inherent electronic properties of the pyridine ring make direct C-H functionalization challenging. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, while electrophilic substitution is generally disfavored. Radical reactions often lead to mixtures of isomers.[6][7]

Recent breakthroughs have enabled highly regioselective C-H difluoromethylation of pyridines. For instance, a switchable meta- and para-C-H difluoromethylation has been developed using oxazino pyridine intermediates.[6][8] The reaction proceeds via a radical process, and the regioselectivity can be controlled by the reaction conditions.[6]

Diagram 3: Regioselective C-H Difluoromethylation via Oxazino Pyridine Intermediates

Caption: Switchable meta- and para-C-H difluoromethylation of pyridines.

De Novo Synthesis of Difluoromethylpyridines

An alternative to functionalizing a pre-existing pyridine ring is to construct the ring with the difluoromethyl group already in place. This approach can be particularly advantageous for accessing specific substitution patterns that are difficult to achieve through other methods. A scalable de novo synthesis of 2-difluoromethylpyridines from inexpensive commodity chemicals has been reported, where the pyridyl subunit is built around the difluoromethyl group.[9][10]

Experimental Workflow: De Novo Synthesis of 2-Difluoromethylpyridines

Caption: General workflow for the de novo synthesis of 2-difluoromethylpyridines.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy for accessing a particular difluoromethylpyridine depends on several factors, including the desired regiochemistry, the availability of starting materials, and the required scale of the synthesis.

Table 2: Comparison of Major Synthetic Strategies for Difluoromethylpyridines

| Strategy | Advantages | Disadvantages | Key Reagents/Methods |

| N-Difluoromethylation | Direct functionalization of the nitrogen atom. Good for creating pyridinium salts. | Limited to N-functionalization. Early methods used hazardous reagents. | Ethyl bromodifluoroacetate, Dibromodifluoromethane |

| C-H Difluoromethylation | High atom economy. Can be highly regioselective with modern methods. | Can lead to mixtures of isomers. Regiocontrol can be challenging. | Difluoroacetic acid/AgNO₃/K₂S₂O₈, Oxazino pyridine intermediates |

| De Novo Synthesis | Excellent control over substitution patterns. Scalable. | Can involve multi-step sequences. May not be suitable for late-stage functionalization. | Building the pyridine ring from acyclic precursors containing a CF₂H group. |

Conclusion and Future Outlook

The journey of discovery and development in the synthesis of difluoromethylpyridines has been one of remarkable progress. From the early, challenging methods to the highly efficient and selective modern techniques, the accessibility of these valuable compounds has greatly increased. This has, in turn, fueled their exploration in drug discovery and materials science.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods. The use of continuous flow chemistry for the safe and scalable production of difluoromethylpyridines is a promising avenue.[11] Furthermore, the discovery of novel difluoromethylating reagents with enhanced reactivity and selectivity will continue to be a major driving force in the field. The continued exploration of the unique bioisosteric properties of the difluoromethyl group in pyridine scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

-

A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Org Lett. 2014 Mar 21;16(6):1724-7. [Link]

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Saphier, S. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(15), 6774-6785. [Link]

-

A Scalable and Regioselective Synthesis of 2‑Difluoromethyl Pyridines from Commodity Chemicals. Figshare. [Link]

-

Umemoto, T. (2013). Development of N–F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 156, 29-50. [Link]

-

Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29829-29834. [Link]

-

Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC advances, 10(50), 29829-29834. [Link]

-

Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]

-

Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29829-29834. [Link]

-

Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879-6887. [Link]

-

Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29829-29834. [Link]

-

Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature communications, 15(1), 4121. [Link]

-

Li, S., Tang, J., Shi, Y., Yan, M., Fu, Y., Su, Z., ... & Fu, H. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7108-7112. [Link]

-

Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). N-Difluoromethylation of DMAP using ethyl bromodifluoroacetate (1). ResearchGate. [Link]

-

Zhuravlev, F. A. (2013). Synthesis of fluorinated pyridines. Chemistry of Heterocyclic Compounds, 49(1), 1-26. [Link]

-

Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]

-

Li, S., Tang, J., Shi, Y., Yan, M., Fu, Y., Su, Z., ... & Fu, H. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. [Link]

-

Xiao, Y. C., & Wang, R. W. (2018). Progress in copper-catalyzed trifluoromethylation. Tetrahedron Letters, 59(4), 333-344. [Link]

-

Reddy, V. P., & Li, G. (2016). Facile Rh (III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic letters, 18(15), 3842-3845. [Link]

-

Tung, T. T., & Quoc, T. N. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC medicinal chemistry, 12(12), 2065-2070. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C–H fluorination of pyridines and diazines inspired by a classic amination reaction. ResearchGate. [Link]

-

Ishfaq, M., & Mehmood, T. (2020). A Review of the Synthetic Methods for Fluorinated Porphyrin Derivatives. International Journal of Engineering and Scientific Invention (IJESI), 9(2), 48-56. [Link]

-

Cai, A., Yan, W., Wang, C., & Liu, W. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds. Angewandte Chemie International Edition, 60(52), 27070-27077. [Link]

-

Chen, Q. Y. (2014). Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis. ResearchGate. [Link]

-

Lehmann, H., Ruppen, T., Oswald, S., Ye, N., Tian, X., Gu, X., ... & Fairhurst, R. (2022). Development of a Safe and Efficient Continuous Flow Method for the Synthesis of 3‐Difluoromethoxypyridine Derivatives. Vapourtec. [Link]

-

Tung, T. T., & Quoc, T. N. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC medicinal chemistry, 12(12), 2065-2070. [Link]

-

Wiemers, N. K., & Burton, D. J. (1986). Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 108(4), 832-834. [Link]

-

Cai, A., Yan, W., Wang, C., & Liu, W. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ResearchGate. [Link]

-

Tung, T. T., & Quoc, T. N. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: The case of quorum sensing inhibitors. ResearchGate. [Link]

-

3-(Difluoromethyl)pyridine (97%). Amerigo Scientific. [Link]

-

Al-Issa, S. A. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10902-10915. [Link]

-

El-Gazzar, A. R. B. A., Al-Dhfyan, A., & Osman, H. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS omega, 8(49), 46976-46991. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collection - A Scalable and Regioselective Synthesis of 2âDifluoromethyl Pyridines from Commodity Chemicals - Organic Letters - Figshare [figshare.com]

- 11. vapourtec.com [vapourtec.com]

role of difluoromethyl group in medicinal chemistry

The Strategic Incorporation of the Difluoromethyl Group in Modern Medicinal Chemistry: An In-depth Technical Guide

Abstract: The difluoromethyl (CF2H) group has emerged as a crucial substituent in contemporary drug design, offering a unique combination of physicochemical properties that address many challenges in lead optimization. Unlike its more common trifluoromethyl counterpart, the CF2H group possesses a weakly acidic proton, enabling it to act as a lipophilic hydrogen bond donor. This duality allows it to serve as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, often leading to significant improvements in metabolic stability, membrane permeability, and target affinity. This guide provides a comprehensive technical overview of the multifaceted role of the difluoromethyl group, covering its fundamental properties, strategic applications in modulating pharmacokinetic and pharmacodynamic profiles, and current synthetic methodologies for its incorporation.

The Ascendancy of Fluorine in Drug Discovery

The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] This strategy is driven by the unique and powerful effects that fluorine and fluoroalkyl groups can exert on a molecule's biological and physicochemical properties.[1][2]

1.1 A Comparative Overview: CF3 vs. CF2H

While the trifluoromethyl (CF3) group is widely used to enhance metabolic stability and lipophilicity, the difluoromethyl (CF2H) group offers a more nuanced profile.[2][3] The key distinction lies in the C-H bond of the CF2H group. The strong electron-withdrawing effect of the two fluorine atoms polarizes this bond, rendering the proton weakly acidic and capable of participating in hydrogen bonding.[4][5][6][7] This feature is absent in the CF3 group, providing the medicinal chemist with a distinct tool for molecular design.

Core Physicochemical Properties and Their Molecular Impact

The strategic value of the CF2H group stems from its profound influence on several key molecular parameters that are critical for drug efficacy and developability.

2.1 Electronic Effects and pKa Modulation

The potent inductive electron-withdrawing nature of the CF2H group significantly lowers the pKa of adjacent functional groups, such as amines.[8] This modulation of basicity can be critical for optimizing a drug's pharmacokinetic profile, influencing factors like solubility, absorption, and off-target ion channel interactions. For instance, gem-difluorination has been shown to predictably impact the basicity of nearby amines due to the inductive effect of the fluorine atoms.[9]

2.2 Lipophilicity and Membrane Permeability

Generally, the incorporation of fluorine increases a molecule's lipophilicity, which can enhance membrane permeability and bioavailability.[8][10] However, the CF2H group's impact is subtle and context-dependent. While it is considered a lipophilicity-enhancing group, the actual change in the octanol-water partition coefficient (logP) upon replacing a methyl (CH3) group with a CF2H group can range from a slight decrease to a moderate increase (−0.1 to +0.4 logP units).[11][12][13] This provides a tool for fine-tuning lipophilicity, which is crucial for balancing permeability with aqueous solubility.[14]

2.3 The "Lipophilic Hydrogen Bond Donor"

Perhaps the most defining feature of the CF2H group is its capacity to act as a hydrogen bond (HB) donor.[5][6][7][15] The polarized C-H bond can form weak-to-moderate hydrogen bonds with electronegative atoms like oxygen and nitrogen in protein binding sites.[4][8] Experimental and computational studies have confirmed this ability, with binding energies ranging from 1.0 to 5.5 kcal/mol.[6][7] This characteristic allows the CF2H group to mimic the hydrogen bonding interactions of hydroxyl (-OH) and thiol (-SH) groups, making it an effective bioisostere.[5][6][16] Studies have quantified the hydrogen bond acidity, showing it to be comparable to that of anilines and thiophenols, though weaker than alcohols.[11][12][13][17]

| Property | Methyl (-CH3) | Hydroxyl (-OH) | Thiol (-SH) | Trifluoromethyl (-CF3) | Difluoromethyl (-CF2H) |

| Hansch Lipophilicity Parameter (π) | +0.56 | -0.67 | +0.39 | +0.88 | ~ +0.2 to +0.5 (context-dependent) |

| Hydrogen Bond Capability | None | Donor & Acceptor | Weak Donor | Acceptor | Weak Donor |

| Relative Size (van der Waals radius) | 2.00 Å | 1.52 Å (O) | 1.85 Å (S) | 2.44 Å | ~2.2 Å |

| pKa of R-X-H | ~50 (R-CH3) | ~16 (R-OH) | ~10 (R-SH) | N/A | ~25-30 (R-CF2H) |

Table 1: Comparative physicochemical properties of the difluoromethyl group and other common substituents. Data is compiled from various sources and represents typical values.

The Difluoromethyl Group as a Versatile Bioisostere

Bioisosteric replacement is a fundamental strategy in drug design to improve potency, selectivity, or pharmacokinetics while maintaining the primary binding interactions. The CF2H group is a highly effective bioisostere for several key functional groups.[10][16][18]

3.1 Mimicking Hydroxyl, Thiol, and Amine Groups